
Ninhydrin
Overview
Description
Ninhydrin (1,2,3-indantrione hydrate) is a tricarbonyl compound first synthesized by Ruhemann in 1910 . It is renowned for its role in detecting amino acids, amines, and ammonia through the formation of Ruhemann’s purple (λmax ~570 nm), a chromogenic reaction pivotal in forensic science, biochemistry, and food analysis . Structurally, this compound exists in equilibrium with indane-1,2,3-trione, where the C-2 position acts as an electrophilic center, enabling nucleophilic attacks and dehydration-condensation reactions . Beyond analytical applications, this compound serves as a versatile building block in organic synthesis, facilitating the preparation of heterocycles, spiro compounds, and cage-like architectures via multicomponent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The process involves the reaction of indane-1,2,3-trione with an oxidizing agent such as sodium periodate or potassium permanganate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of indane-1,2,3-trione using a continuous flow reactor. This method allows for the efficient production of this compound with high purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ninhydrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its interaction with amino acids, where it acts as an oxidizing agent .
Common Reagents and Conditions:
Oxidation: this compound reacts with amino acids in the presence of heat, leading to the formation of Ruhemann’s purple.
Substitution: this compound can react with various nucleophiles, including primary amines and α-amino acids, to form colored condensation products.
Major Products Formed:
Scientific Research Applications
Analytical Chemistry
Detection of Amino Acids and Proteins
Ninhydrin is widely recognized for its ability to react with primary amino groups, forming a colored complex known as Ruhemann's purple. This reaction is foundational in amino acid analysis:
- Methodology : The this compound reaction is employed in both manual and automated settings to analyze various compounds across disciplines such as agriculture, biochemistry, and food science. It can detect amino acids in complex mixtures due to its high sensitivity and specificity.
- Applications : The method is utilized for assessing protein content in food products, analyzing plant tissues for nutritional studies, and evaluating amino acid profiles in clinical samples .
Application Area | Description |
---|---|
Food Science | Protein content analysis in food products |
Clinical Biochemistry | Amino acid profiling in patient samples |
Agricultural Science | Nutritional assessment of plant tissues |
Organic Synthesis
Multicomponent Reactions (MCRs)
This compound serves as a key building block in organic synthesis, particularly in multicomponent reactions that generate complex molecular architectures:
- Recent Developments : Recent studies highlight this compound's role in synthesizing diverse scaffolds that exhibit potential biological activities, including anticancer properties. These MCRs are valued for their efficiency, allowing the rapid generation of compound libraries essential for drug discovery .
- Case Study : A review covering multicomponent reactions involving this compound from 2014 to 2019 illustrates its application in creating novel compounds with promising biological activities .
Reaction Type | Key Features |
---|---|
Multicomponent Reactions | Efficient synthesis of complex molecules |
Biological Applications | Potential anticancer agents derived from synthesized compounds |
Forensic Science
Fingerprint Detection
One of the most well-known applications of this compound is in forensic science for detecting latent fingerprints:
- Mechanism : this compound reacts with amino acids present in sweat residues left on surfaces, producing a purple-blue color that indicates the presence of fingerprints.
- Field Application : This method is routinely used by law enforcement agencies to recover fingerprints from various surfaces, enhancing the ability to identify suspects .
Forensic Application | Description |
---|---|
Latent Fingerprint Detection | Visual enhancement of fingerprints on surfaces |
Biomedical Applications
Drug Delivery Systems
This compound's properties have been explored in developing drug delivery systems:
- Nanoparticle Functionalization : this compound has been utilized to modify nanoparticles for targeted drug delivery, enhancing the stability and efficacy of therapeutic agents.
- Case Studies : Research indicates that this compound-modified liposomes can improve drug encapsulation efficiency and release profiles in biomedical applications .
Biomedical Application | Description |
---|---|
Drug Delivery Systems | Enhancing drug stability and targeting through nanoparticle functionalization |
Mechanism of Action
The mechanism of action of ninhydrin involves its role as an oxidizing agent. When this compound reacts with amino acids, it undergoes oxidative deamination, resulting in the formation of Ruhemann’s purple. The reaction proceeds through the following steps :
Oxidation: this compound oxidizes the amino acid, leading to the release of carbon dioxide, ammonia, and an aldehyde.
Formation of Hydrindantin: The reduced form of this compound, hydrindantin, is formed during the reaction.
Condensation: Hydrindantin reacts with another molecule of this compound and the released ammonia to form Ruhemann’s purple.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ninhydrin is compared here with structurally or functionally analogous compounds, including isatin derivatives and tri-nitro-benzene-sulphonic acid (TNBS), based on reactivity, specificity, and applications.
Isatin and 5-Bromoisatin
- Reactivity : Isatin (1H-indole-2,3-dione) and its derivatives, such as 5-bromoisatin, exhibit faster reaction kinetics than this compound in certain nucleophilic additions due to reduced steric hindrance. For example, reactions with active methylene nucleophiles (e.g., barbituric acid) proceed 20–30% faster with isatin than this compound .
- Mechanistic Differences : Unlike this compound, isatin lacks a central electrophilic C-2 carbonyl, leading to distinct reaction pathways. This compound’s ability to form Ruhemann’s purple via a redox mechanism with primary amines is absent in isatin .
- Applications: Isatin is preferred in synthesizing indole-based pharmaceuticals, while this compound’s specificity for amino groups makes it indispensable in forensic fingerprinting and amino acid quantification .
Tri-Nitro-Benzene-Sulphonic Acid (TNBS)
- Instead, it forms yellow derivatives (λmax ~420 nm), limiting its utility in colorimetric assays .
- Reproducibility: The this compound-based EBC method for free α-amino nitrogen (FAN) determination demonstrates higher inter-laboratory reproducibility compared to TNBS, as validated in malt, wort, and beer analyses .
- Interference : this compound reacts with ammonia and secondary amines (e.g., proline), yielding distinct colors (blue for primary amines, yellow for proline), whereas TNBS shows negligible reactivity with secondary amines .
Alloxan
- Structural Similarity : Alloxan (2,4,5,6-tetraoxypyrimidine) shares this compound’s tricarbonyl structure but lacks the indane backbone. This difference results in divergent redox behavior; alloxan is a potent oxidizing agent linked to diabetes induction in mammals, whereas this compound is a milder oxidizer .
- Applications : Alloxan is rarely used in analytical chemistry due to its toxicity, contrasting with this compound’s widespread use in biochemical assays .
Data Tables
Table 1: Comparative Reactivity of this compound and Analogues
Compound | Reaction Time (min)* | Chromogenic Product | Specificity | Key Application |
---|---|---|---|---|
This compound | 15–30 | Ruhemann’s purple | Primary/secondary amines, ammonia | Forensic, amino acid analysis |
Isatin | 10–20 | None | Active methylene nucleophiles | Pharmaceutical synthesis |
TNBS | 30–60 | Yellow derivative | Primary amines | FAN determination in brewing |
Alloxan | N/A | N/A | Redox-active biomolecules | Diabetes research |
*Reaction times are approximate and context-dependent .
Biological Activity
Ninhydrin, also known as 2,2-dihydroxyindane-1,3-dione, is a chemical reagent widely recognized for its ability to react with amino acids and proteins, leading to a variety of biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in biochemical assays, and its role in recent research.
This compound primarily reacts with free amino groups in amino acids and proteins to form a colored complex, typically a deep blue or purple compound known as Ruhemann's purple. This reaction is not only significant for qualitative analysis but also serves as a quantitative method for determining amino acid concentrations.
- Reaction Overview :
- This compound reacts with amino acids to release carbon dioxide and produce an aldehyde corresponding to the amino acid.
- The reaction can be summarized as follows:
Applications in Biochemistry
This compound has extensive applications in biochemistry, particularly in protein and amino acid analysis:
- Protein Analysis : this compound is used to detect and quantify amino acids in various biological samples. It has been employed in high-throughput methods that accurately assess peptide-derived amino acids in vivo, demonstrating significant changes postprandially in animal studies .
- CRISPR Technology : Recent studies have demonstrated the utility of this compound in manipulating RNA-guided nucleic acid systems. It can mask guide RNA (gRNA) to inhibit CRISPR/Cas9 activity and subsequently restore function through unmasking, highlighting its potential in gene editing applications .
- Forensic Science : In forensic investigations, this compound is utilized to develop latent fingerprints on porous surfaces by reacting with amino acids left behind by skin contact. Studies have optimized this process for better efficacy under varying conditions .
Case Study: this compound in Protein Digestion Assessment
A study involving young pigs assessed the effectiveness of a high-throughput this compound method for measuring dietary peptide-derived amino acids. The results indicated that this method could serve as a direct biomarker for protein digestion and absorption, with significant differences observed between healthy and EPI (exocrine pancreatic insufficiency) pigs .
Parameter | Healthy Pigs | EPI Pigs |
---|---|---|
AUC (Area Under Curve) | Higher | Lower |
Cmax (Maximum Concentration) | Higher | Lower |
Kinetic Studies
Kinetic studies have explored this compound's interaction with metal-dipeptide complexes. These studies utilized UV-vis spectrophotometry to analyze the formation of colored products, providing insight into the reaction dynamics and thermodynamic parameters involved .
Summary of Biological Activities
This compound's biological activities can be summarized as follows:
- Detection : Effective for identifying amino acids and proteins.
- Gene Regulation : Modulates CRISPR systems by reversible masking of gRNA.
- Forensic Applications : Enhances fingerprint development techniques.
Q & A
Basic Research Questions
Q. What is the fundamental reaction mechanism of ninhydrin with amino acids, and how does this underpin its analytical utility?
this compound reacts with primary amines (α-amino groups) via oxidative deamination, releasing CO₂, NH₃, and an aldehyde. The ammonia reacts with reduced this compound (hydrindantin) to form Ruhemann’s purple (λmax = 570 nm), a chromophore used for qualitative and quantitative analysis. Proline and hydroxyproline (secondary amines) form yellow derivatives (λmax = 440 nm), while asparagine produces brown products due to its free amide group . This differential reactivity allows selective detection of amino acid classes, making this compound a cornerstone in chromatography and forensic analysis.
Q. What standardized protocols exist for preparing and applying this compound reagents in amino acid detection?
- Reagent Preparation : Dissolve 0.2–2.0 g this compound in 10 mL acetone or ethanol (2% w/v). Add 0.3 g fructose (optional for stabilization) .
- Procedure : Mix 1 mL sample with 1 mL reagent, heat at 95°C for 2–5 min, and observe color development. For quantitative analysis, measure absorbance at 570 nm (primary amines) or 440 nm (proline/hydroxyproline) .
- Storage : Store in airtight, light-protected containers; acetone-based solutions are stable indefinitely at room temperature (avoid ammonia exposure) .
Q. How does this compound’s reactivity profile influence experimental design in protein hydrolysis studies?
this compound cannot detect proline directly, requiring complementary methods (e.g., chloramine-T oxidation) for full amino acid quantification. Post-hydrolysis, residual ammonium ions or interfering amines (e.g., urea, aminoglycans) must be removed via dialysis or ion-exchange chromatography to avoid false positives . For complex samples, pair this compound with HPLC or mass spectrometry for validation .
Advanced Research Questions
Q. What methodological adjustments are required to optimize this compound for quantitative free α-amino nitrogen (FAN) analysis in plant or microbial extracts?
The EBC-ninhydrin method involves:
- Sample Prep : Clarify extracts via centrifugation (20,000 ×g, 20 min) and filter (0.45 μm) to remove particulates .
- Reagent Modifications : Use pH 5.5 acetate buffer to stabilize Ruhemann’s purple and minimize side reactions with carbohydrates .
- Calibration : Generate a glycine standard curve (0–50 μg/mL). Correct for proline interference by subtracting A440 values from A570 .
- Validation : Compare results with TNBS (trinitrobenzene sulfonic acid) assays; this compound shows higher reproducibility (CV < 2%) in interlaboratory trials .
Q. How can this compound-based fingerprint visualization be enhanced for low-abundance amino acid residues on porous substrates?
- Reagent Formulation : Replace Freon with heptane-based carriers (5 g this compound in 100 mL heptane + 1% acetic acid) to improve solubility and reduce background staining .
- Post-Treatment : Apply zinc chloride (0.5% in ethanol) to convert Ruhemann’s purple to a fluorescent pink derivative, enhancing contrast under 490 nm light .
- Substrate Pre-Treatment : Humidify paper (70% RH, 24 h) to rehydrate latent residues and boost reaction efficiency .
Q. What are the limitations of this compound in ancient protein analysis, and how can isotopic applications address these?
this compound degrades carboxyl groups during reaction, complicating δ¹³C analysis of archaeological collagen. To mitigate:
- Isotopic Correction : Use parallel decarboxylation-free methods (e.g., GC-MS) to establish baseline δ¹³C values .
- Microbial Proteomics : Apply this compound to track microbial assimilation of urea-derived carbon in soil by comparing δ¹³C shifts in released CO₂ .
Q. Methodological Considerations
Q. How should researchers address contradictory reports on this compound’s stability and storage conditions?
Stability varies by solvent: acetone-based reagents are indefinitely stable, while aqueous solutions degrade within weeks. Conflicting reports arise from solvent purity (e.g., trace ammonia accelerates degradation) . For critical studies, validate reagent activity weekly via glycine standards .
Q. What advanced statistical approaches improve reliability in this compound-based datasets?
- PCA (Principal Component Analysis) : Reduces dimensionality in multi-wavelength datasets (e.g., A440, A570) to identify outlier samples .
- Tukey’s HSD Test : Differentiates treatment means in agricultural studies (e.g., amino acid profiles in stressed plants) .
Properties
IUPAC Name |
2,2-dihydroxyindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMOMIGRRWSMCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Record name | NINHYDRIN | |
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Record name | NINHYDRIN | |
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DSSTOX Substance ID |
DTXSID7025716 | |
Record name | Ninhydrin | |
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Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. | |
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Record name | Ninhydrin | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble | |
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Vapor Pressure |
0.00000024 [mmHg] | |
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CAS No. |
485-47-2 | |
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Record name | Ninhydrin | |
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Record name | Ninhydrin | |
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Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy- | |
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Record name | Ninhydrin | |
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Record name | NINHYDRIN | |
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Melting Point |
466 to 469 °F (Decomposes) (NTP, 1992) | |
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Retrosynthesis Analysis
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